molecular formula C14H25NO4 B1313327 (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid CAS No. 300831-21-4

(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid

Cat. No. B1313327
M. Wt: 271.35 g/mol
InChI Key: ZVCMWNFQYIQWSY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid” is a chemical compound with the molecular formula C14H25NO41. It has a molecular weight of 271.35 g/mol1. This compound is not intended for human or veterinary use, but for research purposes only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid” from the web search results.



Molecular Structure Analysis

The molecular structure of “(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid” is based on its molecular formula, C14H25NO41. However, the specific structural details or a diagram of the molecule were not found in the search results.



Chemical Reactions Analysis

I’m sorry, but the search results did not provide specific information on the chemical reactions involving “(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid”.



Physical And Chemical Properties Analysis

“(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid” has a molecular weight of 271.35 g/mol1. The exact mass is 271.178358281. No additional physical or chemical properties were found in the search results.


Scientific Research Applications

Synthesis of Bioactive Molecules

An efficient stereoselective synthesis of Z-(2S)- and Z-(2R)-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, key intermediates in the synthesis of bulgecinine, underscores the importance of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid derivatives in the production of molecules with biological significance (Holt et al., 2002). This synthesis route showcases the application of this compound in creating intermediates for further transformation into biologically active compounds.

Peptide Mimetics and Dipeptide Isosteres

The molecule also plays a role in the synthesis of peptide mimetics and dipeptide isosteres, as demonstrated by an efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid (Mandal et al., 2005). These compounds are essential for developing novel therapeutics, highlighting the compound's utility in medicinal chemistry.

Enzyme Inhibition Studies

Moreover, the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, and their evaluation as inhibitors against human carbonic anhydrase I and II isoenzymes, indicate the potential of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid derivatives in enzyme inhibition studies (Oktay et al., 2016). This application is crucial for drug discovery and understanding enzyme mechanisms.

Novel Amino Acid Derivatives

The synthesis of non-natural amino acid derivatives, such as (2R/3S) and (2S/3R) 2-(Tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acids, showcases the utility of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid derivatives in creating highly conformationally-constrained novel α-amino acid derivatives with potential pharmaceutical applications (Yang et al., 2015).

Directed Hydrogenation for Cyclopentene Derivatives

The directed hydrogenation methodology to yield single diastereomers of cyclopentanecarboxylic acid methyl esters from (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid derivatives further exemplifies the compound's role in synthesizing hydrophobic amino acids, which are valuable in peptide synthesis (Smith et al., 2001).

Safety And Hazards

The safety information for “(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid” indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H3352. The precautionary statements include P261, P305, P338, P3512. However, the specific meanings of these codes were not provided in the search results.


Future Directions

The future directions for the use and study of “(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid” are not specified in the search results. As a research compound, its future applications may depend on the outcomes of ongoing and future studies.


Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed or specific information, please refer to relevant scientific literature or resources.


properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCMWNFQYIQWSY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467759
Record name (2S)-N-Boc-amino-non-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid

CAS RN

300831-21-4
Record name (2S)-N-Boc-amino-non-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Jiang, SW Andrews, KR Condroski… - Journal of medicinal …, 2014 - ACS Publications
HCV serine protease NS3 represents an attractive drug target because it is not only essential for viral replication but also implicated in the viral evasion of the host immune response …
Number of citations: 156 pubs.acs.org
KP Romano, A Ali, WE Royer… - Proceedings of the …, 2010 - National Acad Sciences
Hepatitis C virus infects an estimated 180 million people worldwide, prompting enormous efforts to develop inhibitors targeting the essential NS3/4A protease. Resistance against the …
Number of citations: 214 www.pnas.org
C Aydin - 2012 - repository.escholarship.umassmed …
Two decades after the discovery of the Hepatitis C Virus (HCV), Hepatitis C infection still persists to be a global health problem. With the recent approval of the first set of directly acting …
KP Romano - 2011 - repository.escholarship.umassmed …
HCV afflicts many millions of people globally, and antiviral therapies are often ineffective and intolerable. The Food and Drug Administration approved the HCV protease inhibitors …

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